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Compound of Interest

Compound Name: 1-Ethyl-2,4-dinitrobenzene

Cat. No.: B186726 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Ethyl-
2,4-dinitrobenzene (C8H8N2O4, Molar Mass: 196.16 g/mol ). Due to the limited availability of

public, experimentally-verified spectra for this specific compound, this guide presents a

combination of predicted data based on established principles of spectroscopy for nitroaromatic

compounds and general experimental protocols. This information is intended to serve as a

valuable resource for the identification, characterization, and quality control of 1-Ethyl-2,4-
dinitrobenzene in a research and development setting.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 1-Ethyl-2,4-dinitrobenzene
based on the analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.80 d 1H H-3

~8.40 dd 1H H-5

~7.60 d 1H H-6

~3.00 q 2H -CH₂- (Ethyl)

~1.40 t 3H -CH₃ (Ethyl)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~150.0 C-1

~148.0 C-2

~145.0 C-4

~128.0 C-5

~122.0 C-3

~120.0 C-6

~28.0 -CH₂- (Ethyl)

~15.0 -CH₃ (Ethyl)

Infrared (IR) Spectroscopy
Table 3: Predicted Significant IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium C-H stretch (Aromatic)

~2970 - 2850 Medium C-H stretch (Aliphatic)

~1600, ~1475 Medium C=C stretch (Aromatic ring)

~1540 - 1520 Strong
N-O asymmetric stretch (NO₂)

**

~1350 - 1330 Strong
N-O symmetric stretch (NO₂)

**

~840 Strong
C-H out-of-plane bend

(Aromatic)

~740 Strong C-N stretch

Mass Spectrometry (MS)
Table 4: Predicted Major Mass Fragments (Electron Ionization - EI)

m/z Relative Intensity Assignment

196 High [M]⁺ (Molecular ion)

181 Moderate [M - CH₃]⁺

167 Moderate [M - C₂H₅]⁺

150 Moderate [M - NO₂]⁺

120 Low [M - NO₂ - NO]⁺

104 Low [C₇H₆O]⁺

76 Moderate [C₆H₄]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are generalized for nitroaromatic compounds and can be adapted for
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1-Ethyl-2,4-dinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethyl-2,4-dinitrobenzene in 0.5-

0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
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Grind a small amount (1-2 mg) of 1-Ethyl-2,4-dinitrobenzene with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous

powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 1-Ethyl-2,4-dinitrobenzene in a volatile

organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas

Chromatography-Mass Spectrometry (GC-MS), inject the sample onto a suitable GC column

(e.g., a non-polar capillary column) for separation prior to ionization.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to

separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-250 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualizations
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The following diagrams illustrate the structure of 1-Ethyl-2,4-dinitrobenzene and a general

workflow for its spectroscopic analysis.
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Caption: Molecular structure and its correlation with key spectroscopic data.
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Caption: General experimental workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Ethyl-2,4-dinitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b186726#spectroscopic-data-nmr-ir-ms-of-1-ethyl-2-4-
dinitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b186726?utm_src=pdf-body-img
https://www.benchchem.com/product/b186726#spectroscopic-data-nmr-ir-ms-of-1-ethyl-2-4-dinitrobenzene
https://www.benchchem.com/product/b186726#spectroscopic-data-nmr-ir-ms-of-1-ethyl-2-4-dinitrobenzene
https://www.benchchem.com/product/b186726#spectroscopic-data-nmr-ir-ms-of-1-ethyl-2-4-dinitrobenzene
https://www.benchchem.com/product/b186726#spectroscopic-data-nmr-ir-ms-of-1-ethyl-2-4-dinitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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